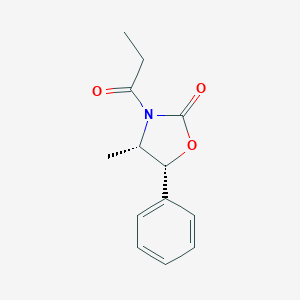

(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S,5R)-4-methyl-5-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-11(15)14-9(2)12(17-13(14)16)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRFZBKROHCLIL-CABZTGNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@H]([C@H](OC1=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

Abstract: This technical guide provides a comprehensive examination of the mechanism of action of (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone, a prominent member of the Evans' chiral auxiliaries. Developed for researchers, scientists, and professionals in drug development, this document elucidates the principles of asymmetric synthesis facilitated by this powerful tool. The guide details the stereochemical control exerted during enolate formation and subsequent alkylation reactions, supported by mechanistic diagrams and field-proven experimental protocols. Furthermore, it presents methods for the crucial cleavage of the auxiliary to yield highly enantioenriched carboxylic acid derivatives and outlines analytical techniques for the determination of diastereomeric purity.

Introduction to Asymmetric Synthesis and the Role of Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often intrinsically linked to its stereochemistry. Chiral auxiliaries are stereogenic compounds that are reversibly incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] This strategy, a form of substrate control, allows for the formation of a new stereocenter with a high degree of predictability.

The (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a highly effective chiral auxiliary derived from the readily available and relatively inexpensive (1R,2S)-(-)-norephedrine.[2] Its rigid heterocyclic structure, bearing stereogenic centers at the 4 and 5 positions, provides a well-defined chiral environment that dictates the facial selectivity of reactions at the α-carbon of the attached acyl group.

The Core Mechanism: Stereocontrol in Action

The remarkable stereodirecting ability of the this compound hinges on a series of well-understood conformational and steric effects. The overall process can be dissected into three key stages: acylation of the auxiliary, diastereoselective enolate formation and reaction, and finally, the removal of the auxiliary.

Acylation of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone

The first step involves the attachment of the propionyl group to the nitrogen atom of the oxazolidinone ring. This is typically achieved by deprotonation of the auxiliary with a strong base like n-butyllithium, followed by quenching with propionyl chloride. Alternatively, milder conditions employing an acyl transfer catalyst such as 4-(dimethylamino)pyridine (DMAP) with propionic anhydride can also be utilized.[3]

Diastereoselective Enolate Formation and Alkylation

This is the critical stereochemistry-defining step. Deprotonation of the N-propionyl oxazolidinone with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) generates a rigid, chelated (Z)-enolate.

The formation of the (Z)-enolate is favored due to the minimization of A(1,3) strain between the methyl group of the propionyl moiety and the substituents on the oxazolidinone ring. The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, locking the conformation of the enolate.

This chelated intermediate presents two distinct faces to an incoming electrophile. The phenyl group at the C5 position and the methyl group at the C4 position of the oxazolidinone ring effectively shield one face of the enolate. Consequently, the electrophile preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[3]

Caption: Diastereoselective alkylation mechanism.

Experimental Protocols

The following protocols are representative of the procedures used in the application of this compound as a chiral auxiliary.

Synthesis of this compound

Step 1: Acylation of the Chiral Auxiliary

-

To a stirred solution of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 15 minutes at -78 °C.

-

Add propionyl chloride (1.1 eq) dropwise to the solution.

-

Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Diastereoselective Alkylation

Step 2: Enolate Formation and Alkylation

-

Dissolve the this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) dropwise.

-

Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography (GC).

-

Purify the major diastereomer by flash column chromatography.

Cleavage of the Chiral Auxiliary

Step 3: Hydrolytic Cleavage to the Carboxylic Acid

-

Dissolve the purified N-acylated oxazolidinone from the previous step in a 4:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq) in water.

-

Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

-

Quench the excess peroxide by the addition of aqueous sodium sulfite solution.

-

Acidify the mixture to pH ~1-2 with aqueous HCl.

-

Extract the product with an organic solvent.

-

The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

-

Wash the combined organic layers containing the carboxylic acid with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.[3]

Caption: General experimental workflow.

Data Presentation

The diastereoselectivity of the alkylation reaction is highly dependent on the nature of the electrophile and the reaction conditions. Below is a table summarizing typical results for the alkylation of N-propionyl oxazolidinones.

| Electrophile (E-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | LDA | >99:1 | 85-95 |

| Methyl iodide | NaHMDS | 95:5 | 80-90 |

| Allyl bromide | NaHMDS | 98:2 | 88-96 |

| Isopropyl iodide | LDA | 90:10 | 70-80 |

Data are representative and compiled from various sources on Evans' auxiliary alkylations.

Analytical Characterization

The determination of the diastereomeric ratio is crucial for assessing the success of the asymmetric induction. ¹H NMR spectroscopy is a powerful tool for this purpose. The protons α to the carbonyl group in the two diastereomers reside in different chemical environments and will therefore exhibit distinct chemical shifts and/or coupling patterns. Typically, the quartet corresponding to the α-proton of the major diastereomer will be well-resolved from that of the minor diastereomer, allowing for integration and quantification of the ratio.

Conclusion

This compound stands as a robust and reliable chiral auxiliary in the field of asymmetric synthesis. Its efficacy is rooted in the predictable formation of a rigid, chelated (Z)-enolate that directs electrophilic attack to one of its diastereotopic faces with high fidelity. The straightforward experimental protocols for its application and subsequent removal make it an invaluable tool for the synthesis of complex, enantiomerically pure molecules in both academic and industrial research settings.

References

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

-

Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new class of chiral enolate synthons. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

-

Gage, J. R., & Evans, D. A. (1990). (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Organic Syntheses, 68, 77. [Link]

-

Coumbarides, G. S., et al. (2006). (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4032-o4034. [Link]

- Kim, B. M., et al. (1991). Asymmetric Aldol Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 239-275). Pergamon.

- Palomo, C., et al. (2004). The Evans Aldol Reaction: A Powerful and Versatile Methodology in Asymmetric Synthesis.

-

Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone, a key chiral auxiliary in asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. The focus is not only on the presentation of data but also on the rationale behind the spectroscopic characteristics, offering field-proven insights into the structural elucidation of this important compound.

Introduction: The Significance of Evans Auxiliaries

(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a member of the renowned Evans' chiral auxiliaries, which have revolutionized asymmetric synthesis.[1] These compounds are instrumental in stereocontrolled bond formations, enabling the synthesis of complex molecules with high enantiopurity. The attachment of an acyl group, such as a propionyl group, to the nitrogen atom of the oxazolidinone ring activates the carbonyl group for stereoselective enolate formation and subsequent reactions. Understanding the spectroscopic signature of the acylated auxiliary is paramount for reaction monitoring, product characterization, and quality control in synthetic workflows.

Molecular Structure and Stereochemistry

The stereochemical integrity of the chiral auxiliary is the cornerstone of its utility. The (4S,5R) configuration of the two stereocenters on the oxazolidinone ring dictates the facial selectivity of enolate reactions.

Figure 2: General workflow for the synthesis and spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₃H₁₅NO₃

-

Molecular Weight: 233.26 g/mol

-

Expected [M+H]⁺: 234.11

-

Expected [M+Na]⁺: 256.09

Key Fragmentation Pathways: The fragmentation of N-acylated oxazolidinones often involves the cleavage of the acyl group and fragmentation of the oxazolidinone ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument: An electrospray ionization (ESI) mass spectrometer.

-

Acquisition: Acquire the spectrum in positive ion mode.

Conclusion

The spectroscopic data for this compound, while not extensively published, can be confidently predicted and interpreted based on the well-established spectroscopic characteristics of Evans' chiral auxiliaries and closely related analogues. This guide provides a robust framework for researchers to characterize this important synthetic intermediate, ensuring the quality and stereochemical integrity of their materials. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in experimental results.

References

-

Coumbarides, G. S., Eames, J., Motevalli, M., Malatesti, N., & Yohannes, Y. (2006). (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4032–o4034. [Link]

-

Lookchem. (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE. [Link]

Sources

Physical and chemical properties of N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

<

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement. The biological activity of a molecule is intrinsically tied to its three-dimensional arrangement. N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone stands as a prominent member of the Evans' chiral auxiliaries, a class of compounds developed to provide masterful control over stereochemical outcomes.[1][2] Derived from the readily available amino alcohol (1S,2R)-(-)-norephedrine, this auxiliary offers a reliable and predictable method for introducing chirality into a molecule.[3]

This guide provides an in-depth examination of the physical, chemical, and practical properties of N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone. It is intended for researchers, chemists, and drug development professionals who leverage asymmetric synthesis to construct complex chiral molecules. We will explore not just the "what" but the "why"—delving into the mechanistic underpinnings that make this reagent a powerful tool in the synthetic chemist's arsenal.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is critical for its effective use in experimental design, including reaction setup, purification, and storage.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 77877-20-4 | [4][5][6] |

| Molecular Formula | C₁₃H₁₅NO₃ | [4][6][7] |

| Molecular Weight | 233.26 g/mol | [4][6][7] |

| Appearance | White to off-white solid/powder | |

| Density | 1.161 g/mL at 20 °C | [4] |

| Refractive Index | n20/D 1.530 | [4] |

| Storage Temperature | 2-8°C, Keep container tightly closed | [4][8] |

Note: The enantiomer, (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, has a CAS number of 77943-39-6 and similar physical properties.[9][10]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of the auxiliary and its reaction products. While specific spectra can vary slightly based on solvent and instrumentation, the key features are consistent.

-

¹H NMR and ¹³C NMR data are used to confirm the structural integrity of the molecule post-synthesis or after a reaction sequence.[11][12]

-

Infrared (IR) spectroscopy typically shows strong carbonyl stretching frequencies around 1774 cm⁻¹ (oxazolidinone C=O) and 1701 cm⁻¹ (propionyl C=O), which are characteristic of the N-acyl oxazolidinone structure.[13]

Synthesis of the Chiral Auxiliary Precursor

The power of this auxiliary begins with its accessible synthesis from an enantiopure starting material. The precursor, (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone, is commonly prepared from (1S,2R)-norephedrine.

Protocol: Synthesis of (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone

This procedure is based on the cyclization of norephedrine with diethyl carbonate.

Step-by-Step Methodology:

-

Reaction Setup: In a round bottom flask equipped with a distillation apparatus, combine (1S,2R)-norephedrine, diethyl carbonate, and potassium carbonate.[3]

-

Heating: Heat the mixture in an oil bath to 160°C. Ethanol will begin to distill off at a head temperature of approximately 80°C.[3]

-

Monitoring: Continue heating for several hours. The reaction is nearing completion when the distillation head temperature drops significantly (e.g., to 60°C).[3]

-

Workup: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane and wash sequentially with water. Dry the organic layer over magnesium sulfate.[3]

-

Purification: Concentrate the solution under reduced pressure to yield a crude solid. Recrystallize the solid from a hexane-ethyl acetate mixture to afford the pure oxazolidinone as white crystals.[3]

Causality: The use of potassium carbonate as a base facilitates the cyclization reaction. The distillation of ethanol drives the reaction to completion according to Le Châtelier's principle. Recrystallization is a critical final step to ensure high enantiomeric and chemical purity, which is paramount for its function as a chiral auxiliary.

Core Application: Diastereoselective Enolate Reactions

The primary utility of N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is to serve as a chiral director in reactions involving the α-carbon of the propionyl group.[14] By forming a chiral enolate, it allows for highly diastereoselective alkylations and aldol additions.[1][12][15]

Mechanism of Stereocontrol

The remarkable stereoselectivity of Evans' auxiliaries stems from a confluence of steric and electronic factors that lock the transition state into a single, low-energy conformation.

-

Enolate Formation: Treatment with a Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered base (e.g., triethylamine) selectively generates the Z-enolate. This occurs via a six-membered chair-like transition state where the propionyl group's methyl substituent orients itself away from the bulky auxiliary to minimize steric clash.[1][2]

-

Facial Shielding: The phenyl group at the C5 position and the methyl group at the C4 position of the oxazolidinone ring effectively block one face of the enolate. The phenyl group provides a large steric shield, forcing incoming electrophiles (like an aldehyde in an aldol reaction) to approach from the less hindered face.[2]

-

Dipole Minimization: The conformation of the auxiliary is further stabilized by the minimization of dipole-dipole repulsion between the two carbonyl groups (the oxazolidinone ring carbonyl and the N-acyl carbonyl), which orient themselves in an anti-parallel fashion.[1]

This combination of factors ensures that the electrophile adds to the enolate with a very high degree of facial selectivity, leading to a predictable stereochemical outcome in the product.

Protocol: Asymmetric Aldol Reaction

This protocol provides a general framework for the diastereoselective aldol reaction.

Step-by-Step Methodology:

-

Azeotropic Drying: Dissolve the N-propionyl auxiliary in a suitable solvent (e.g., dichloromethane) and ensure the system is anhydrous.

-

Enolate Formation: Cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen). Add dibutylboron triflate (Bu₂BOTf) dropwise, followed by the slow addition of a hindered amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Stir for 30-60 minutes to allow for complete formation of the Z-boron enolate.

-

Aldehyde Addition: Add the desired aldehyde, also dissolved in dichloromethane and pre-cooled to -78°C, dropwise to the enolate solution.

-

Reaction: Stir the mixture at -78°C for 1-2 hours, then allow it to warm slowly to 0°C or room temperature over several hours. Monitor the reaction by TLC or LC-MS.

-

Quenching and Workup: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Concentrate the mixture to remove the organic solvents. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting aldol adduct by flash column chromatography.

Cleavage and Recovery of the Auxiliary

A key advantage of chiral auxiliaries is their ability to be removed and recovered for reuse after the desired stereocenter has been set.[16] This improves the overall efficiency and cost-effectiveness of the synthesis.

The N-acyl bond is typically cleaved under mild conditions that do not epimerize the newly formed stereocenter. Hydrolysis using lithium hydroperoxide (LiOOH) is a preferred method, yielding the chiral carboxylic acid and the recoverable oxazolidinone.[2][16] The regioselectivity of this cleavage is crucial; LiOOH preferentially attacks the exocyclic (acyl) carbonyl, whereas a stronger base like LiOH can lead to undesired endocyclic cleavage and destruction of the auxiliary ring.[16]

Safety and Handling

As with any chemical reagent, proper handling is essential. N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is a solid powder.

-

Handling: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn.[17] Avoid breathing dust and prevent contact with skin and eyes.[17] Use in a well-ventilated area or a fume hood.[17]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry place, typically at 2-8°C.[4][8]

-

Spills: For small spills, use appropriate tools to sweep the solid into a waste disposal container.[17]

While generally considered to have low acute toxicity, full toxicological properties have not been exhaustively investigated, and standard precautions for handling laboratory chemicals should be observed.[18][19]

References

-

Chem-Station Int. Ed. (2014). Evans Aldol Reaction. Available at: [Link]

-

ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available at: [Link]

-

YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Available at: [Link]

-

No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Available at: [Link]

-

MySkinRecipes. (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone. Available at: [Link]

-

LookChem. Cas 16251-45-9, (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE. Available at: [Link]

-

Chemical Synthesis. 16251-45-9 | (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Available at: [Link]

-

PubChem. (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone. Available at: [Link]

-

Oxford Lab Fine Chem LLP. dextrin yellow - msds cas. Available at: [Link]

-

Chemdad. n-propionyl-(4s,5r)-4-methyl- 5-phenyl-2-oxazolidinone. Available at: [Link]

-

PubChem. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. Available at: [Link]

-

National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Dextrin (Techn). Available at: [Link]

-

ResearchGate. (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Available at: [Link]

-

PrepChem.com. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Available at: [Link]

-

ResearchGate. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Available at: [Link]

-

Hungarian Journal of Industry and Chemistry. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Available at: [Link]

-

precisionFDA. 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-. Available at: [Link]

Sources

- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 3. prepchem.com [prepchem.com]

- 4. N-PROPIONYL-(4S,5R)-4-METHYL- 5-PHENYL-2-OXAZOLIDINONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. N-PROPIONYL-(4S,5R)-4-METHYL- 5-PHENYL-2-OXAZOLIDINONE | 77877-20-4 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone | C13H15NO3 | CID 853442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 9. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone 99 77943-39-6 [sigmaaldrich.com]

- 10. GSRS [precision.fda.gov]

- 11. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 13. researchgate.net [researchgate.net]

- 14. This compound [myskinrecipes.com]

- 15. researchgate.net [researchgate.net]

- 16. connectsci.au [connectsci.au]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.com [fishersci.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Evans' Chiral Auxiliary

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a constant and critical challenge. Nature's biological systems are exquisitely chiral, and the therapeutic efficacy of a drug molecule is often intrinsically linked to its three-dimensional architecture. In this landscape, the ability to control stereochemistry during synthesis is not merely an academic exercise but a fundamental requirement for the creation of safe and effective medicines. Among the myriad of tools available to the modern synthetic chemist, few have proven as robust, reliable, and versatile as the chiral auxiliaries developed by David A. Evans.[1] This guide provides an in-depth technical exploration of the structure, stereochemical underpinnings, and practical application of these powerful synthetic tools.

The Evans Oxazolidinone Auxiliary: Structure and Synthesis

At the heart of this methodology lies a class of chiral molecules known as oxazolidinones. These auxiliaries are typically derived from readily available and relatively inexpensive chiral amino acids, such as L-valine and L-phenylalanine.[2] This accessibility is a key practical advantage, allowing for the preparation of both enantiomers of the auxiliary, and consequently, access to either enantiomer of the desired product.

The most commonly employed Evans auxiliaries are (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and (4S)-4-isopropyl-2-oxazolidinone. The substituents at the 4- and 5-positions of the oxazolidinone ring are crucial for inducing chirality in subsequent reactions through steric hindrance.[3]

Synthesis of a Common Evans Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

A straightforward and scalable synthesis of this auxiliary from (1S,2R)-norephedrine is outlined below.

Experimental Protocol: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone [4]

-

Reaction Setup: A round-bottom flask is equipped with a distillation apparatus.

-

Reagents: Charge the flask with (1S,2R)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).

-

Heating: The reaction mixture is heated to 160°C in an oil bath.

-

Distillation: Ethanol, formed as a byproduct, is distilled off. The distillation head temperature should be maintained around 80°C.

-

Reaction Monitoring: The reaction is typically complete in approximately 5 hours, indicated by a drop in the distillation head temperature.

-

Workup: After cooling to room temperature, the mixture is diluted with dichloromethane and washed twice with water. The organic layer is dried over magnesium sulfate.

-

Purification: The solvent is removed in vacuo to yield a crude solid, which is then recrystallized from a hexane-ethyl acetate mixture to afford the pure oxazolidinone as white crystals.

The Core Principle: Diastereoselective Enolate Formation and Reaction

The power of the Evans auxiliary lies in its ability to direct the formation of a specific enolate geometry and then shield one of the enolate's faces, forcing an incoming electrophile to approach from the less sterically hindered side. This process translates the chirality of the auxiliary into a new stereocenter on the substrate with a high degree of predictability and control.

The general workflow for utilizing an Evans auxiliary is as follows:

Caption: General workflow for the application of an Evans chiral auxiliary.

Step 1: N-Acylation of the Auxiliary

The first step involves attaching the desired acyl group to the nitrogen of the oxazolidinone. While traditional methods involved deprotonation with a strong base like n-butyllithium followed by reaction with an acid chloride, a milder and more user-friendly protocol utilizing 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst has been developed.[5]

Experimental Protocol: N-Propionylation of (4R)-4-Benzyl-2-oxazolidinone [5]

-

Reaction Setup: To a solution of (4R)-4-benzyl-2-oxazolidinone (1.0 eq) in an anhydrous solvent such as THF at room temperature, add 4-(dimethylamino)pyridine (DMAP, catalytic amount).

-

Reagent Addition: Add propionic anhydride (1.5 eq).

-

Reaction: Stir the mixture at room temperature overnight.

-

Workup and Purification: The reaction is quenched and worked up through standard extractive procedures. The resulting N-propionyl oxazolidinone is purified by column chromatography.

Step 2: Diastereoselective Alkylation

The diastereoselective alkylation of N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives. The stereochemical outcome is dictated by the formation of a rigid, chelated (Z)-enolate, where the substituent on the auxiliary effectively blocks one face of the enolate.

Mechanism of Stereocontrol in Alkylation:

Deprotonation with a sodium or lithium amide base, such as sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures (-78°C) leads to the formation of a chelated (Z)-enolate.[5] In this conformation, the substituent at the C4 position of the oxazolidinone ring sterically shields the si-face of the enolate. Consequently, the electrophile approaches from the less hindered re-face.[6]

Sources

The Architect's Molecule: A Technical Guide to Asymmetric Synthesis Using Oxazolidinone Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, the precise construction of stereogenic centers remains a paramount challenge, particularly in the development of pharmaceuticals where enantiomeric purity can be the difference between therapeutic effect and toxicity. Among the strategies developed to meet this challenge, the use of chiral auxiliaries provides a robust, reliable, and predictable method for controlling stereochemistry. This guide offers an in-depth exploration of one of the most powerful classes of these stereochemical directors: the oxazolidinone auxiliaries, pioneered by David A. Evans. We will dissect the core principles of their application, from the initial attachment to the substrate to the highly diastereoselective formation of carbon-carbon bonds and the final, non-destructive removal of the auxiliary, providing field-proven insights and detailed protocols for the modern chemist.

The Foundation: Why Chiral Auxiliaries Endure

While asymmetric catalysis has made remarkable strides, auxiliary-based methods remain a cornerstone of organic synthesis, especially in early-phase drug development and complex natural product synthesis. Their endurance stems from several key advantages:

-

Predictability and Reliability: The stereochemical outcome of reactions mediated by Evans auxiliaries is highly predictable, guided by a well-understood mechanistic framework.

-

Versatility: This methodology is applicable to a wide array of transformations, including alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.

-

High Diastereoselectivity: Often, the diastereomeric ratios achieved are exceptionally high, frequently exceeding 99:1, which simplifies purification.

-

Access to Enantiomeric Purity: Even in cases of lower selectivity, the resulting diastereomers can typically be separated by standard chromatographic techniques before the auxiliary is removed, ensuring access to enantiomerically pure products.

The oxazolidinone scaffold, a five-membered heterocyclic ring, provides a conformationally rigid framework that effectively dictates the trajectory of incoming reagents.

The Core Workflow: A Three-Act Play in Stereocontrol

The application of oxazolidinone auxiliaries follows a logical and efficient three-step sequence: attachment of the substrate, diastereoselective enolate reaction, and removal of the auxiliary.

Caption: The three-stage workflow for employing oxazolidinone auxiliaries.

Step 1: N-Acylation - Attaching the Director

The first crucial step is the covalent attachment of an acyl group to the nitrogen atom of the oxazolidinone ring. The choice of method depends on the scale, available reagents, and sensitivity of the substrate.

Protocol 1: Classic Strong Base Method (n-BuLi)

This is a highly reliable method for a wide range of acyl chlorides.

-

Rationale: n-Butyllithium (n-BuLi) is a powerful, non-nucleophilic base that irreversibly deprotonates the N-H of the oxazolidinone, forming a lithium salt. This salt is a potent nucleophile that readily attacks the electrophilic acyl chloride. The reaction is conducted at -78 °C to prevent side reactions and ensure kinetic control.

-

Step-by-Step:

-

Dissolve the oxazolidinone auxiliary (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.05 eq., solution in hexanes) dropwise via syringe. Stir for 30 minutes at -78 °C.

-

Slowly add the desired acyl chloride (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Perform a standard aqueous workup and purify the crude product by silica gel chromatography.

-

Protocol 2: Milder, Catalytic Methods

To avoid pyrophoric reagents and cryogenic conditions, milder protocols have been developed.

-

DMAP-Catalyzed Acylation: For reactions with acid anhydrides, 4-dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst. The neutral oxazolidinone is sufficiently nucleophilic under these conditions, making the procedure operationally simpler.

-

Lewis Acid Catalysis: Catalytic amounts of Lewis acids like zinc chloride (ZnCl₂) can effectively promote the N-acylation with acid anhydrides under solvent-free conditions.

-

Acid Fluorides: Acyl fluorides react readily with oxazolidinones under mild basic conditions (e.g., triethylamine), offering another alternative to strong bases.

Step 2: Diastereoselective Enolate Alkylation - The Heart of the Matter

This step establishes the new stereocenter. The remarkable stereoselectivity arises from the formation of a rigid, chelated enolate intermediate where one face is sterically shielded by the substituent on the oxazolidinone ring.

Mechanism of Stereodirection

The key to stereocontrol is the formation of a Z-enolate, which is achieved through deprotonation with a base. This Z-enolate forms a chelated, five-membered ring structure with the metal cation (e.g., Li⁺, Na⁺, or Bu₂B⁺). The substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the planar enolate. Consequently, the incoming electrophile can only approach from the less hindered opposite face, leading to a single, predictable diastereomer.

Caption: Steric hindrance from the R' group directs electrophilic attack.

Protocol 3: Diastereoselective Alkylation

-

Rationale: Sodium bis(trimethylsilyl)amide (NaHMDS) is an effective base for generating the required Z-enolate at low temperatures. The choice of electrophile is critical; activated electrophiles like allylic and benzylic halides give the best results.

-

Step-by-Step:

-

Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add NaHMDS (1.1 eq., solution in THF) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add the electrophile (e.g., allyl iodide, 1.2 eq.) dropwise.

-

Stir at -78 °C for 2-4 hours, then allow the reaction to warm slowly to room temperature overnight.

-

Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup.

-

Purify the product by silica gel chromatography to isolate the desired diastereomer.

-

| Electrophile | Base | Diastereomeric Ratio (d.r.) | Reference |

| Allyl Iodide | NaN(TMS)₂ | 98:2 | |

| Benzyl Bromide | LDA | >99:1 | Evans, D. A. et al. (1982) |

| Methyl Iodide | NaHMDS | 97.5:2.5 | Evans, D. A. et al. (1982) |

| t-Butyl Bromoacetate | LiHMDS | >99:1 | Evans, D. A. et al. (1990) |

| Table 1: Representative Diastereoselectivities in Alkylation Reactions. |

The Role of Boron Enolates in Aldol Reactions

For aldol reactions, boron enolates, typically generated using di-n-butylboron triflate (n-Bu₂BOTf) and a tertiary amine base, provide exceptional levels of stereocontrol, reliably yielding the "Evans syn" aldol product. The boron atom forms a rigid six-membered chair-like transition state, which dictates the facial selectivity of the aldehyde addition.

Step 3: Auxiliary Cleavage - Liberating the Product

The final step is the non-destructive removal of the auxiliary to reveal the desired chiral product while allowing for the recovery and recycling of the valuable oxazolidinone. The choice of cleavage reagent determines the functional group obtained.

Protocol 4: Hydrolytic Cleavage to Carboxylic Acid

-

Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

-

Rationale: The hydroperoxide anion (OOH⁻), formed from H₂O₂ and LiOH, is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl group. Attack at the endocyclic (ring) carbonyl is disfavored. This selective cleavage liberates the carboxylic acid and the intact auxiliary.

-

Step-by-Step:

-

Dissolve the alkylated N-acyl oxazolidinone (1.0 eq.) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous H₂O₂ (4.0 eq.) followed by aqueous LiOH (e.g., 0.8 M solution, 2.0 eq.).

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Acidify the mixture to pH ~2-3 with HCl and extract the carboxylic acid product with an organic solvent.

-

The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.

-

Caution: The reaction of LiOH with H₂O₂ can generate oxygen gas, which can create a pressure buildup in a sealed vessel. Ensure proper venting, especially on a larger scale.

Alternative Cleavage Methods

A significant advantage of the Evans methodology is the ability to cleave the auxiliary to furnish a variety of functional groups.

| Reagent(s) | Product Type | Rationale |

| LiBH₄ or LiAlH₄ | Primary Alcohol | Reductive cleavage of the imide. |

| DIBAL-H | Aldehyde | Partial reduction to the aldehyde oxidation state. |

| MeOMgBr or NaOMe | Methyl Ester | Transesterification with a metal alkoxide. |

| Weinreb's Reagent | Weinreb Amide | Forms a stable intermediate for ketone synthesis. |

| Table 2: Versatility of Auxiliary Cleavage. |

Conclusion: A Validated Tool for Asymmetric Synthesis

The Evans oxazolidinone auxiliaries represent a triumph of rational design in stereocontrolled synthesis. The methodology provides a self-validating system where the principles of steric hindrance and chelation control are elegantly translated into predictable and highly selective bond formations. For researchers in drug discovery and complex molecule synthesis, this platform is not merely a historical footnote but a continuously relevant and powerful tool for the efficient and reliable construction of chiral molecules, turning the challenge of asymmetry into an opportunity for architectural precision.

References

-

Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link]

-

Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. Available at: [Link]

-

Zhang, Y., & Zakarian, A. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters. Available at: [Link]

-

Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar. Available at: [Link]

-

Heravi, M. M., et al. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate. Available at: [Link]

- Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOB

A Technical Guide to Key Chemical Intermediates in Synthetic Chemistry

An Important Note on CAS Numbers: Initial research into CAS number 77877-20-4 reveals an association with the chemical (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone , a chiral auxiliary used in asymmetric synthesis. However, the context of drug development and forensic science often involves a similarly named but structurally distinct compound, 4-Anilino-1-Boc-piperidine , which has the CAS number 125541-22-2 . Given the significant interest in the latter compound within the research and drug development community, particularly as a precursor in the synthesis of fentanyl and its analogues, this guide will focus extensively on 4-Anilino-1-Boc-piperidine. Information regarding (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone is also provided for clarity.

In-Depth Technical Guide: 4-Anilino-1-Boc-piperidine (CAS: 125541-22-2)

This section provides a comprehensive overview of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a key intermediate in the synthesis of various opioid compounds.

Chemical Identity and Properties

4-Anilino-1-Boc-piperidine, also known as 1-Boc-4-AP, is an N-protected derivative of 4-anilinopiperidine. The tert-butyloxycarbonyl (Boc) protecting group makes it a stable intermediate for further chemical modifications.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 4-anilinopiperidine-1-carboxylate | [1] |

| Synonyms | 1-Boc-4-AP, 4-ANBocP, N-Boc-4-AP, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | [2] |

| CAS Number | 125541-22-2 | [1][2] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 276.37 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Solubility | DMF: 15 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml | [2] |

Role in Synthetic Chemistry and Drug Development

4-Anilino-1-Boc-piperidine is a critical precursor in the synthesis of fentanyl and its analogues.[4] Its structure contains the core 4-anilinopiperidine moiety characteristic of this class of synthetic opioids. The Boc protecting group allows for controlled reactions at other positions of the molecule before its removal to yield the final active compound.

This compound and its derivatives, such as meta-methyl 4-Anilino-1-Boc-piperidine and para-fluoro 4-Anilino-1-Boc-piperidine, are used in research to produce analytical reference standards for forensic applications and to study the structure-activity relationships of novel opioid compounds.[3][5] Due to its use in the illicit manufacture of controlled substances, 4-Anilino-1-Boc-piperidine is a DEA List 1 Chemical and is controlled in many jurisdictions.[4][6]

Synthesis and Reaction Mechanisms

The synthesis of 4-Anilino-1-Boc-piperidine is typically achieved through the reductive amination of N-Boc-4-piperidinone with aniline. A common laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis of 4-Anilino-1-Boc-piperidine

Materials:

-

N-Boc-4-piperidinone

-

Aniline

-

Acetic acid

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

2M Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve N-Boc-4-piperidinone, aniline, and acetic acid in dichloromethane and cool the mixture in an ice bath.[7]

-

Add sodium triacetoxyborohydride portion-wise to the cooled mixture.[7]

-

Allow the reaction to stir and warm to room temperature overnight.[7]

-

Quench the reaction by adding 2M NaOH solution and stir for one hour.[7]

-

Transfer the mixture to a separatory funnel, and extract the aqueous layer with dichloromethane.[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography.

Safety and Handling

4-Anilino-1-Boc-piperidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[8]

-

Hazard Statements:

Precautionary Measures:

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[9]

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection. A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded.[10]

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]

-

If Inhaled: Remove victim to fresh air and keep at rest in a comfortable position for breathing.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

Overview of (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone (CAS: 77877-20-4)

This compound is a chiral auxiliary, a chemical tool used in asymmetric synthesis to control the stereochemical outcome of a reaction.

Chemical Identity and Properties

| Property | Value | Reference |

| IUPAC Name | (4R,5S)-4-methyl-5-phenyl-3-propanoyl-1,3-oxazolidin-2-one | [12][13] |

| CAS Number | 77877-20-4 | [12][13] |

| Molecular Formula | C₁₃H₁₅NO₃ | [12][13] |

| Molecular Weight | 233.26 g/mol | [12] |

Applications in Asymmetric Synthesis

(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone is employed in stereoselective alkylation reactions. The chiral oxazolidinone structure directs the approach of electrophiles to a specific face of the enolate, leading to the formation of a single enantiomer of the product. This is a crucial technique in the synthesis of complex molecules with specific stereochemistry, such as pharmaceuticals. It has been used as a reactant in the synthesis of compounds like Lactimidomycin.[]

References

- Cayman Chemical. (2025, September 22).

- PubChem. (n.d.). (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone.

- Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine.

- Bertin Bioreagent. (n.d.).

- Benchchem. (n.d.). (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone.

- Labscoop. (2019, October 23).

- Fisher Scientific. (2009, September 26).

- Fluorochem. (n.d.). (4R,5S)-4-METHYL-5-PHENYL-3-PROPIONYL-2-OXAZOLIDINONE.

- PubChem. (n.d.). 4-Amino-1-Boc-piperidine.

- ChemicalBook. (2025, January 27). 4-Amino-1-Boc-piperidine.

- Labscoop. (n.d.). 4-Anilino-1--Boc-piperidine, 5MG.

- Sigma-Aldrich. (n.d.). 4-Amino-1-Boc-piperidine 97%.

- XiXisys. (n.d.). CAS: 77877-20-4 GHS SDS.

- AdooQ BioScience. (n.d.). CAS 77877-20-4 (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone.

- Wikipedia. (n.d.). 1-Boc-4-AP.

- Evans, D. A., & Takacs, J. M. (1980). Asymmetric Alkylation Reactions of Chiral Imide Enolates. Tetrahedron Letters, 21, 4233-4236.

- Defense Technical Information Center (DTIC). (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- Cayman Chemical. (n.d.). meta-methyl 4-Anilino-1-Boc-piperidine.

- Cayman Chemical. (n.d.). para-fluoro 4-Anilino-1-Boc-piperidine.

- PubChem. (n.d.). 1-Boc-4-AP.

- Benchchem. (n.d.). Reactivity Showdown: Ortho- vs. Para-Methyl 4-Anilino-1-Boc-Piperidine in Drug Synthesis.

- Sigma-Aldrich. (n.d.). CAS 77877-20-4.

- Guidechem. (n.d.). (4r,5s)-(+)-4-methyl-5-phenyl-2-oxazolidinone.

- Sigma-Aldrich. (2025, June 25).

- Merck Millipore. (2020, February 11).

- May, C., Downey, C., Power, J. D., & Kavanagh, P. V. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis, 12(9), 1387–1392.

- Fisher Scientific. (2025, December 19).

- Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.

- PPG. (2025, February 13).

- Mak, K. K., & Pichika, M. R. (2019). Artificial intelligence in drug development: present status and future prospects. Drug discovery today, 24(3), 773-780.

- Tawa, G. J., & Holloway, M. K. (2003). New approaches to drug discovery and development: a mechanism-based approach to pharmaceutical research and its application to BNP7787, a novel chemoprotective agent. Cancer chemotherapy and pharmacology, 52 Suppl 1, S3–S15.

- Zięba, M., & Jastrzębski, S. (2025, January 6). Multi-Criteria Decision Analysis in Drug Discovery. Molecules, 30(1), 123.

- Tahara, T., et al. (2024). Application of the model-informed drug development paradigm to datopotamab deruxtecan dose selection for late-stage development. CPT: pharmacometrics & systems pharmacology, 13(1), 23–28.

Sources

- 1. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. content.labscoop.com [content.labscoop.com]

- 9. buyat.ppg.com [buyat.ppg.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone | C13H15NO3 | CID 853442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fluorochem.co.uk [fluorochem.co.uk]

The Architectonics of Asymmetry: A Technical Guide to the Discovery and Application of Evans' Chiral Auxiliaries

Abstract

Since their genesis in the early 1980s by David A. Evans and his research group, chiral oxazolidinone-based auxiliaries have become a cornerstone of modern asymmetric synthesis.[1] Their profound ability to impose high levels of stereocontrol in the formation of carbon-carbon bonds has cemented their status as an indispensable tool for constructing complex, stereochemically dense molecules, including a multitude of natural products and pharmaceutical agents.[1][2] This technical guide provides a comprehensive exploration of the historical evolution of Evans' chiral auxiliaries, a detailed exposition of their mechanistic underpinnings, and a practical guide to their broad utility. We will delve into detailed, field-proven protocols for their synthesis, their application in diastereoselective alkylation and aldol reactions, and the critical final step of their removal, all supported by quantitative data to underscore their efficacy.

The Genesis: Addressing the Challenge of Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a central challenge in organic chemistry, particularly in the realm of drug development where a molecule's therapeutic effect is often intrinsically linked to its specific three-dimensional arrangement.[1] The concept of a chiral auxiliary—a stereogenic moiety temporarily appended to a prochiral substrate to guide a diastereoselective transformation—represented a paradigm shift in this endeavor.[1][2] Introduced by pioneers like E.J. Corey and Barry Trost, the groundwork was laid for the development of highly effective and predictable chiral controllers.[2] It was within this scientific landscape that David A. Evans introduced oxazolidinone-based auxiliaries, which offered unprecedented levels of stereocontrol and have since been widely adopted.[2][3]

The Core Principle: Mechanistic Insights into Stereocontrol

The remarkable stereodirecting power of Evans' oxazolidinone auxiliaries stems from a combination of steric and electronic factors that lock the reactive intermediate into a highly organized, conformationally rigid transition state. This is most elegantly demonstrated in the context of enolate chemistry, particularly in alkylation and aldol reactions.

Formation of a Stereodefined (Z)-Enolate

The process begins with the acylation of the oxazolidinone auxiliary, a straightforward procedure often referred to as "loading" the auxiliary.[4] Subsequent deprotonation of the N-acyl oxazolidinone with a suitable base, such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) selectively generates the corresponding (Z)-enolate.[5][6] The formation of the (Z)-isomer is crucial and is driven by the minimization of steric hindrance during the deprotonation event.

The Chelation-Controlled Transition State

Upon formation, the (Z)-enolate, in the presence of a Lewis acidic metal cation from the base (e.g., Li⁺, Na⁺, or a boron species in aldol reactions), adopts a rigid, chelated, five-membered ring structure.[5][6] This chelation forces the enolate into a specific conformation where the substituent at the 4-position of the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one of the two diastereotopic faces of the enolate.

The incoming electrophile (e.g., an alkyl halide or an aldehyde) is thus directed to attack from the less sterically encumbered face, leading to the formation of one diastereomer in high excess.[2] In the case of the Evans aldol reaction using a boron triflate, the reaction is proposed to proceed through a six-membered chair-like transition state, which accounts for the observed syn-diastereoselectivity.[6][7]

Caption: Chelation-Controlled Alkylation Workflow.

The stereochemical outcome is highly predictable based on the stereochemistry of the auxiliary and the nature of the electrophile. This reliability has made Evans' auxiliaries a mainstay in the total synthesis of complex molecules where precise control of stereochemistry is paramount.[2][8]

Synthesis of Evans' Chiral Auxiliaries

The accessibility of Evans' auxiliaries is a key factor in their widespread use. They are typically synthesized from readily available and relatively inexpensive chiral amino acids.

General Procedure for the Synthesis of Evans' Auxiliaries

A common and efficient method involves the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.

Step-by-Step Protocol:

-

Reduction of the Amino Acid: The carboxylic acid functionality of an L-amino acid (e.g., L-valine or L-phenylalanine) is reduced to a primary alcohol. This is often achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).

-

Protection of the Amine (Optional but Recommended): To avoid side reactions, the amine can be protected, for example, as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O).[3]

-

Cyclization: The amino alcohol is then cyclized to form the oxazolidinone ring. This can be accomplished using a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene. An alternative, high-yielding strategy involves reaction with di-tert-butyldicarbonate in the presence of a base like sodium carbonate.[3]

Caption: General Synthesis of Evans' Auxiliaries.

Key Applications and Experimental Protocols

The utility of Evans' auxiliaries is vast, with applications in a wide array of asymmetric transformations.[8][9] Below are detailed protocols for two of the most common applications: asymmetric alkylation and the Evans-syn aldol reaction.

Asymmetric Alkylation of N-Acyl Oxazolidinones

This reaction is a powerful method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.

Step-by-Step Protocol: [5]

-

Acylation: To a solution of the chiral oxazolidinone (1.0 equiv) in an aprotic solvent like THF, add a base such as n-butyllithium (1.05 equiv) at -78 °C. After stirring for 15 minutes, add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature.

-

Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 equiv as a 1.0 M solution in THF) dropwise. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

-

Alkylation: To the enolate solution at -78 °C, add the alkylating agent (e.g., allyl iodide, 1.2 equiv) dropwise. The reaction is typically stirred at this temperature for several hours until complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure, diastereomerically enriched alkylated product.

| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| N-Propionyl-4-benzyl-2-oxazolidinone | Allyl Iodide | 98:2 | [5] |

| N-Propionyl-4-isopropyl-2-oxazolidinone | Benzyl Bromide | >99:1 | Evans, D. A. et al. |

The Evans syn-Aldol Reaction

This reaction is a cornerstone for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in polyketide natural products.[7]

Step-by-Step Protocol: [7]

-

Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a dry solvent such as dichloromethane (DCM) and cool to 0 °C. Add di-n-butylboron triflate (DBBT, 1.1 equiv) followed by the dropwise addition of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv). Stir the mixture at 0 °C for 30-60 minutes to form the boron enolate.

-

Aldol Addition: Cool the enolate solution to -78 °C and add the aldehyde (1.2 equiv) dropwise. The reaction is typically stirred at -78 °C for 1-2 hours, then allowed to warm to 0 °C over another 1-2 hours.

-

Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Oxidative Cleavage of Boron: The crude aldol adduct is often treated with an oxidative workup (e.g., hydrogen peroxide in methanol) to cleave the boron species and facilitate purification.

-

Purification: The final product is purified by flash column chromatography.

| N-Acyl Oxazolidinone | Aldehyde | Diastereoselectivity (syn:anti) | Reference |

| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | [7] |

| N-Acetyl-(4S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 95:5 | Evans, D. A. et al. |

The Crucial Step: Cleavage of the Chiral Auxiliary

A critical aspect of any chiral auxiliary-based methodology is the ability to remove the auxiliary under mild conditions without compromising the stereochemical integrity of the newly formed chiral center(s).[10] Evans' auxiliaries can be converted into a variety of functional groups, including carboxylic acids, esters, amides, and alcohols.

Hydrolytic Cleavage to the Carboxylic Acid

One of the most common methods for removing the auxiliary is hydrolysis to the corresponding carboxylic acid using lithium hydroperoxide (LiOOH).[10][11][12] This method is particularly mild and effective.

Step-by-Step Protocol: [5]

-

Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (typically a 3:1 or 4:1 ratio) and cool the solution to 0 °C.

-

Addition of Reagents: Add an aqueous solution of hydrogen peroxide (e.g., 30% w/w, 4-5 equiv) followed by an aqueous solution of lithium hydroxide (LiOH, 2-3 equiv).

-

Reaction: Stir the biphasic mixture vigorously at 0 °C for several hours until the starting material is consumed (monitored by TLC).

-

Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite or sodium thiosulfate. Acidify the mixture to a pH of ~2-3 with a dilute acid (e.g., 1N HCl) and extract the carboxylic acid product with an organic solvent. The chiral auxiliary remains in the aqueous layer and can often be recovered.

Recent studies have delved into the mechanism of LiOOH-mediated cleavage, highlighting that it preferentially attacks the exocyclic carbonyl group, in contrast to LiOH which can lead to undesired endocyclic cleavage.[11][12] It has also been noted that the reaction can evolve oxygen, which is an important safety consideration for large-scale applications.[10][13]

Caption: Hydrolytic Cleavage of the Auxiliary.

Conclusion: An Enduring Legacy

The discovery and development of Evans' chiral auxiliaries marked a watershed moment in asymmetric synthesis. Their reliability, predictability, and versatility have enabled chemists to tackle increasingly complex synthetic challenges with a high degree of stereochemical precision. While the field of asymmetric catalysis has made significant strides, the use of chiral auxiliaries remains a crucial and often preferred strategy, particularly in the early stages of drug discovery and process development.[8][14] The foundational principles established by Evans and his coworkers continue to inspire the development of new synthetic methodologies, ensuring that this powerful tool will remain at the forefront of organic chemistry for the foreseeable future.

References

-

Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

-

de la Torre, E., Quijeiro, A., Dos Santos, F. P., & de Oliveira, H. C. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(10), 2466. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

-

Wikipedia. (2023). Chiral auxiliary. [Link]

-

ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

-

Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1366-1372. [Link]

-

Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]

-

Smith, T. E., et al. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 86(10), 1209. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Semantic Scholar. [Link]

-

Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

-

Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, 2003(3-4), 35-41. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. [Link]

-

Leah4sci. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

-

Zhang, Z., et al. (2021). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 39(10), 2735-2749. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evans aldol ppt | PPTX [slideshare.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. [PDF] Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. connectsci.au [connectsci.au]

- 13. acs.figshare.com [acs.figshare.com]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Theoretical Principles of Diastereoselective Enolate Reactions

Introduction: The Art and Science of Stereocontrol in Carbon-Carbon Bond Formation

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity and therapeutic efficacy. Among the myriad of synthetic transformations, diastereoselective enolate reactions stand as a cornerstone for the construction of complex molecular architectures with multiple stereocenters. The ability to predictably form one diastereomer over another is a powerful tool in the synthesis of natural products and pharmaceuticals, where the three-dimensional arrangement of atoms dictates function.[1][2]

This in-depth technical guide provides a comprehensive exploration of the core theoretical principles governing diastereoselective enolate reactions. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to not only apply these reactions but to rationally design your own stereoselective syntheses. We will explore the foundational models that predict stereochemical outcomes, the key variables that can be manipulated to control diastereoselectivity, and the practical applications of these principles in the synthesis of complex molecules.

I. Fundamental Principles: Predicting Stereochemical Outcomes

At the heart of diastereoselective enolate reactions lies the ability to predict the spatial arrangement of newly formed stereocenters. Several theoretical models have been developed to rationalize and forecast the stereochemical course of these reactions.

A. The Zimmerman-Traxler Model: A Paradigm for Aldol Stereoselectivity

The Zimmerman-Traxler model, proposed in 1957, remains a remarkably powerful predictive tool for understanding the diastereoselectivity of aldol reactions involving metal enolates. The model postulates that the reaction proceeds through a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde. This cyclic arrangement minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters.

The key tenet of the Zimmerman-Traxler model is that the geometry of the enolate—(Z) or (E)—directly influences the diastereomeric outcome of the aldol product, yielding either syn or anti diastereomers, respectively.[3][4]

-

(Z) -Enolates Lead to syn -Aldol Products: In the chair-like transition state of a (Z)-enolate, the substituent on the enolate (R¹) occupies a pseudo-equatorial position to minimize steric hindrance. To avoid a high-energy 1,3-diaxial interaction, the substituent on the aldehyde (R²) also adopts a pseudo-equatorial orientation, resulting in a syn diastereomer.[5][6]

-

(E) -Enolates Lead to anti -Aldol Products: Conversely, for an (E)-enolate, for both R¹ and R² to occupy pseudo-equatorial positions, the resulting product is the anti diastereomer.

Caption: Zimmerman-Traxler models for (Z)- and (E)-enolates.

B. Felkin-Anh and Cram Chelation Models: Acyclic Stereocontrol

When an enolate adds to a chiral aldehyde or ketone, the existing stereocenter influences the facial selectivity of the attack. The Felkin-Anh model provides a powerful framework for predicting this outcome in non-chelating systems. It posits a transition state where the largest substituent on the α-carbon of the carbonyl is positioned anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°).

In contrast, the Cram Chelation model applies when the α-substituent of the carbonyl is a chelating group (e.g., an alkoxy or amino group) and a Lewis acidic metal is present. The metal chelates to both the carbonyl oxygen and the heteroatom of the substituent, forming a rigid five-membered ring. This conformation locks the substrate and directs the nucleophilic attack from the less hindered face, often leading to the opposite diastereomer predicted by the Felkin-Anh model.

II. Controlling Diastereoselectivity: Key Experimental Levers

The ability to control the diastereomeric outcome of an enolate reaction hinges on several key experimental factors. By carefully selecting the metal counterion, employing chiral auxiliaries, and considering the inherent stereochemistry of the substrate, chemists can predictably favor the formation of a desired diastereomer.

A. The Decisive Role of the Metal Counterion: Lithium vs. Boron Enolates

The choice of the metal counterion in an enolate is a critical determinant of stereoselectivity in aldol reactions.[7] Lithium and boron enolates are the most commonly employed, and their distinct properties lead to different stereochemical outcomes.

-

Lithium Enolates: Lithium enolates, typically generated with lithium diisopropylamide (LDA), can exist as aggregates, and their transition states are generally less compact than those of boron enolates.[8] This can lead to lower diastereoselectivities. The stereochemical outcome with lithium enolates is highly dependent on the enolate geometry, which can be influenced by the substrate and reaction conditions.[3]

-

Boron Enolates: Boron enolates, often generated using dialkylboron triflates, exhibit significantly higher levels of diastereoselectivity.[3][4] The shorter boron-oxygen bond lengths lead to a more compact and organized Zimmerman-Traxler transition state, amplifying steric interactions and resulting in a more pronounced preference for one diastereomer.[4][7] For instance, the aldol reaction of a ketone with an aldehyde might yield a syn:anti ratio of 80:20 with a lithium enolate, whereas the same reaction with a dibutylboron enolate can achieve a ratio of 97:3.[7]

| Metal Counterion | Enolate Generation | Typical Diastereoselectivity | Key Feature |

| Lithium | LDA, LiHMDS | Good to Excellent | Versatile, but can lead to aggregation and lower selectivity. |

| Boron | R₂BOTf, Et₃N | Excellent | Tighter transition state leads to higher diastereoselectivity.[4][7] |

B. Chiral Auxiliaries: Imposing Stereochemical Bias

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction.[8] After the desired transformation, the auxiliary is cleaved and can often be recovered. This strategy is highly effective for achieving high levels of diastereoselectivity in enolate reactions.